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Compound of Interest

Compound Name: 2-methylquinoline-6-sulfonic acid

Cat. No.: B3059041

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the structural confirmation of 2-
methylquinoline-6-sulfonic acid and its derivatives. It offers an objective look at the key
analytical techniques used to elucidate and confirm the molecular structure of these
compounds, supported by experimental data and detailed protocols. This document is intended
to serve as a practical resource for researchers engaged in the synthesis, characterization, and
application of quinoline derivatives.

Introduction to 2-Methylquinoline-6-Sulfonic Acid

2-Methylquinoline-6-sulfonic acid is a heterocyclic aromatic compound that serves as a
versatile building block in organic synthesis, particularly in the development of pharmaceuticals
and dyes.[1] Its structure consists of a 2-methylquinoline core with a sulfonic acid group
substituted at the 6-position of the quinoline ring. The precise determination of this substitution
pattern is critical, as isomers with the sulfonic acid group at other positions, such as the 8-
position, can be formed during synthesis. The 6-sulfonic acid isomer is the thermodynamically
more stable product.[1]

The confirmation of the structure of 2-methylquinoline-6-sulfonic acid and its derivatives
relies on a combination of modern analytical techniques, primarily Nuclear Magnetic
Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and X-ray Crystallography. This
guide will compare the utility of these methods and provide the necessary data and protocols
for their application.
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Comparative Analysis of Structural Elucidation

Techniques

The structural confirmation of 2-methylquinoline-6-sulfonic acid and its derivatives is a multi-

faceted process. While each analytical technique provides valuable information, a combination

of methods is often required for unambiguous structure determination.

Technique

Information
Provided

Advantages

Limitations

1H and 3C NMR

Provides detailed
information about the
chemical environment
of hydrogen and
carbon atoms,
including connectivity
and spatial

relationships.

Non-destructive,
provides rich
structural detail,
excellent for
determining

substitution patterns.

Can be complex to
interpret for molecules
with many overlapping
signals. Specific
experimental data for
the target compound
may not always be

publicly available.

Mass Spectrometry

Determines the
molecular weight and
elemental composition

of the molecule.

High sensitivity,
provides accurate
molecular weight, can
be coupled with
chromatography (LC-
MS) for mixture

analysis.

Does not provide
direct information
about the connectivity
of atoms or

stereochemistry.

X-ray Crystallography

Provides the precise
three-dimensional
arrangement of atoms

in a crystalline solid.

Unambiguous
determination of
molecular structure,
including bond
lengths, bond angles,

and stereochemistry.

Requires a suitable
single crystal, which
can be difficult to

grow.

Quantitative Data for Structural Confirmation

The following tables summarize key quantitative data used in the structural confirmation of 2-

methylquinoline-6-sulfonic acid and a key synthetic precursor and a derivative.
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Table 1: Physicochemical Properties

Molecular Weight (

Compound Molecular Formula CAS Number
g/mol )
2-Methylquinoline CioHoN 143.19 91-63-4
2-Methylquinoline-6-
o C10H9NOsS 223.25 93805-05-1
sulfonic acid
2-Methylquinoline-6- )
C10HsCINO2S 241.69 Not available

sulfonyl chloride

Table 2: Mass Spectrometry Data

Calculated Exact

Compound lonization Mode Observed m/z
Mass (Da)
2-Methylquinoline El 143.0735 143 (M*)
2-Methylquinoline-6- 224.0376 ([M+H]*),
o ESI 223.0303
sulfonic acid 222.0227 ([M-H]7)

2-Methylquinoline-6-
) ESI 240.9964 242.0037 ([M+H]Y)
sulfonyl chloride

Table 3: 1H NMR Spectroscopic Data (400 MHz, CDCls)

Note: Experimental NMR data for 2-methylquinoline-6-sulfonic acid is not readily available in
the public domain. The data presented below for 2-methylquinoline (the starting material) and
2-methyl-6-nitroquinoline (a compound with a similar substitution pattern) is for comparative
purposes to illustrate the effect of substitution on the quinoline ring.
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2-Methyl-6-nitroquinoline

Protons 2-Methylquinoline (6, ppm)
(5, ppm)

CHs 2.74 (s, 3H) 2.80 (s, 3H)
H-3 7.27 (d, 1H) 8.23 (d, 1H)
H-4 8.03 (d, 1H) 8.13 (d, 1H)
H-5 7.76 (d, 1H) 8.75 (d, 1H)
H-7 7.48 (t, 1H) 8.45 (dd, 1H)
H-8 7.68 (d, 1H) 7.45 (d, 1H)

Table 4: 13C NMR Spectroscopic Data (100 MHz, CDCIs)

2-Methyl-6-nitroquinoline

Carbon 2-Methylquinoline (6, ppm)

(5, ppm)
CHs 25.1 25.9
C-2 158.9 163.5
C-3 121.9 123.1
C-4 136.2 137.9
C-4a 128.7 130.6
C-5 1294 124.1
C-6 125.7 150.2
C-7 126.5 1245
C-8 129.8 145.2
C-8a 147.9 Not reported

Experimental Protocols

Detailed methodologies for the key experiments are crucial for reproducibility and comparison.
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Protocol 1: Nuclear Magnetic Resonance (NMR)
Spectroscopy

Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.5-0.7 mL
of a suitable deuterated solvent (e.g., DMSO-ds, D20, or CDCI3) in a standard 5 mm NMR
tube.

Instrumentation: Use a 400 MHz (or higher) NMR spectrometer equipped with a multinuclear
probe.

H NMR Acquisition:
o Tune and shim the spectrometer for the sample.

o Acquire a one-dimensional proton spectrum with a spectral width of approximately 12
ppm.

o Use a sufficient number of scans to achieve an adequate signal-to-noise ratio (typically 16-
64 scans).

o Set the relaxation delay (d1) to at least 1 second.

13C NMR Acquisition:

o Acquire a one-dimensional carbon spectrum with proton decoupling.
o Use a spectral width of approximately 220 ppm.

o Alonger relaxation delay (e.g., 2-5 seconds) and a larger number of scans (e.g., 1024 or
more) are typically required due to the lower natural abundance and sensitivity of the 13C
nucleus.

Data Processing:
o Apply Fourier transformation to the acquired free induction decay (FID).

o Phase the spectrum and perform baseline correction.
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o Calibrate the chemical shifts using the residual solvent peak or an internal standard (e.qg.,
tetramethylsilane, TMS).

o Integrate the signals in the *H NMR spectrum to determine the relative number of protons.

Protocol 2: Mass Spectrometry (MS)

e Sample Preparation: Prepare a dilute solution of the sample (approximately 1 mg/mL) in a
suitable solvent such as methanol or acetonitrile. Further dilute this stock solution to a final
concentration of 1-10 pg/mL.

 Instrumentation: Use a high-resolution mass spectrometer, such as a time-of-flight (TOF) or
Orbitrap instrument, coupled to an electrospray ionization (ESI) source.

o Data Acquisition:
o Infuse the sample solution directly into the ESI source at a flow rate of 5-10 pL/min.

o Acquire data in both positive and negative ion modes to observe the protonated molecule
(IM+H]*) and the deprotonated molecule ([M-H]~), respectively.

o Set the mass range to scan from m/z 100 to 500.
o Data Analysis:
o Determine the accurate mass of the molecular ion peaks.

o Use the accurate mass to calculate the elemental composition of the molecule using the
instrument's software.

Protocol 3: Single-Crystal X-ray Diffraction

» Crystallization: Grow single crystals of the compound suitable for X-ray diffraction (typically
>0.1 mm in all dimensions). This can be achieved by slow evaporation of a saturated
solution, vapor diffusion, or cooling crystallization from a suitable solvent or solvent mixture.

o Data Collection:
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o Mount a suitable crystal on a goniometer head.

o Use a single-crystal X-ray diffractometer with a monochromatic X-ray source (e.g., Mo Ka
or Cu Ka radiation).

o Collect a complete set of diffraction data by rotating the crystal in the X-ray beam.

e Structure Solution and Refinement:
o Process the diffraction data to obtain a set of structure factors.

o Solve the crystal structure using direct methods or Patterson methods to obtain an initial
model of the atomic positions.

o Refine the structural model against the experimental data using least-squares methods to
obtain the final, accurate atomic coordinates, bond lengths, and bond angles.

Visualizing Workflows and Relationships

Diagrams are essential for understanding the logical flow of synthesis and analysis.
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Caption: Synthetic workflow for 2-methylquinoline-6-sulfonic acid.
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Caption: Analytical workflow for structural confirmation.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact
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